![molecular formula C17H15FN2O3 B14195145 5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 918665-21-1](/img/structure/B14195145.png)
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione family. This class of compounds is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. The presence of fluorine and methoxy groups on the phenyl rings adds unique properties to this compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves the Bucherer-Bergs reaction. This reaction starts with the corresponding ketones, which are reacted with ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . The compound binds to conserved residues in the enzyme’s active site, leading to inhibition of its activity. This interaction can result in various downstream effects, including modulation of cellular processes and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
Uniqueness
5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both fluorine and methoxy groups on the phenyl rings. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918665-21-1 |
|---|---|
Formule moléculaire |
C17H15FN2O3 |
Poids moléculaire |
314.31 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O3/c1-23-14-8-4-12(5-9-14)17(15(21)19-16(22)20-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,22) |
Clé InChI |
BMSUGTQCYFSDIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


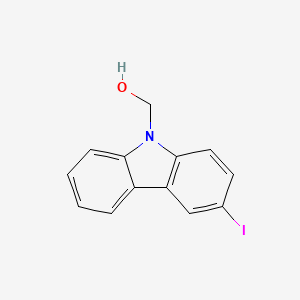
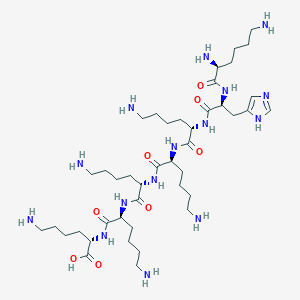
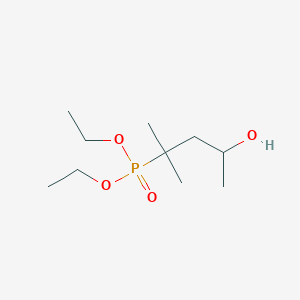
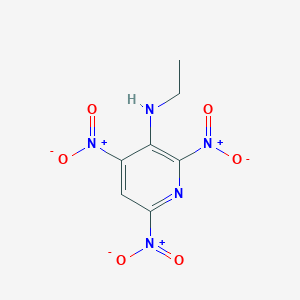
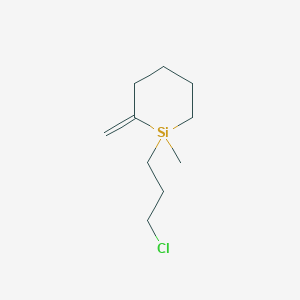
methanone](/img/structure/B14195094.png)
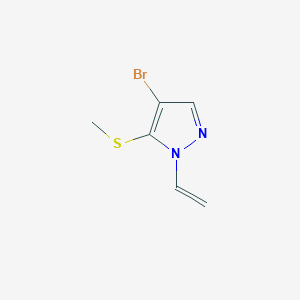
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)
phosphane](/img/structure/B14195125.png)
